Cas no 553672-64-3 (N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide)

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide is a brominated aromatic compound featuring both formyl and acetamide functional groups, making it a versatile intermediate in organic synthesis. Its key structural components—the benzyl group, bromo substituent, and formyl moiety—enable selective modifications, particularly in pharmaceutical and agrochemical applications. The acetamide linkage enhances stability, while the reactive aldehyde group facilitates further derivatization, such as condensation or nucleophilic addition reactions. The bromine atom offers a handle for cross-coupling reactions, expanding its utility in constructing complex molecules. This compound is particularly valuable in medicinal chemistry for designing targeted bioactive molecules due to its balanced reactivity and functional group compatibility.
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide structure
553672-64-3 structure
Product Name:N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
CAS No:553672-64-3
MF:C16H14BrNO3
MW:348.19126367569
MDL:MFCD02257611
CID:3058621
PubChem ID:890645
Update Time:2025-11-07

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-2-(4-bromo-2-formyl-phenoxy)-acetamide
    • N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
    • AKOS000307715
    • Z19747361
    • DXA67264
    • STK353600
    • SR-01000262434-1
    • BBL041056
    • N~1~-BENZYL-2-(4-BROMO-2-FORMYLPHENOXY)ACETAMIDE
    • SR-01000262434
    • 553672-64-3
    • EN300-228150
    • CS-0240379
    • MDL: MFCD02257611
    • Inchi: 1S/C16H14BrNO3/c17-14-6-7-15(13(8-14)10-19)21-11-16(20)18-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,18,20)
    • InChI Key: KGNHHRKBXHLLJD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=O)C=1)OCC(NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 347.01571Da
  • Monoisotopic Mass: 347.01571Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 573.6±50.0 °C at 760 mmHg
  • Flash Point: 300.7±30.1 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide Security Information

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N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide Suppliers

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(CAS:553672-64-3)N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
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Additional information on N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide

N-Benzyl-2-(4-Bromo-2-formylphenoxy)Acetamide (CAS No 553672-64-3): A Comprehensive Overview

N-Benzyl-2-(4-bromo-2-formylphenoxy)acetamide (CAS No 553672-64-3) is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzyl group, a phenoxy moiety, and an acetamide functional group. The presence of the bromine atom at the para position of the phenoxy ring adds to its reactivity and makes it a valuable substrate for further chemical modifications.

The synthesis of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide typically involves multi-step reactions, often starting from the corresponding bromophenol derivative. The introduction of the formyl group at the ortho position of the phenol ring is a critical step that determines the compound's reactivity and selectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

One of the most promising applications of CAS No 553672-64-3 lies in its use as an intermediate in drug discovery. The compound's structure allows for the incorporation of various pharmacophores, making it a versatile building block for developing bioactive molecules. For instance, researchers have explored its potential in designing inhibitors for kinases and other enzymes involved in cancer progression. These studies have demonstrated that N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide derivatives can exhibit potent anti-proliferative activity against cancer cell lines.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The phenoxy group's electron-withdrawing properties make it suitable for generating polymers with enhanced thermal stability and mechanical strength. Recent research has focused on incorporating this compound into polyurethanes and epoxy resins, resulting in materials with improved performance under harsh conditions.

The structural versatility of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide also extends to its use in organic synthesis as a key intermediate. Its ability to undergo nucleophilic aromatic substitution reactions has made it invaluable in constructing heterocyclic compounds, which are essential components of many agrochemicals and pharmaceutical agents. By leveraging modern synthetic techniques, chemists can now access these derivatives with greater precision and efficiency.

From an environmental standpoint, the development of sustainable synthesis routes for CAS No 553672-64-3 has been a focal point for researchers. Green chemistry principles have guided efforts to minimize solvent usage, reduce byproducts, and utilize renewable feedstocks. These advancements not only enhance the eco-friendliness of production processes but also align with global initiatives to promote sustainable chemical manufacturing.

In conclusion, N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide (CAS No 553672-64-3) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across pharmaceuticals, materials science, and organic synthesis highlight its importance as a multifaceted chemical entity. As research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:553672-64-3)N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
A1165285
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Quantity:5g/250mg/500mg/2g/10g/1000mg/2500mg/10000mg
Price ($):572.0/295.0/465.0/1048.0/3292.0/597.0/1048.0/3292.0
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